molecular formula C15H13F3N6O4 B13059991 (E)-N-(2-nitrophenyl)-1-{N'-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide

(E)-N-(2-nitrophenyl)-1-{N'-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide

Cat. No.: B13059991
M. Wt: 398.30 g/mol
InChI Key: PXVOKRWWIUZQEU-VDEHPEQNSA-N
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Description

(E)-N-(2-nitrophenyl)-1-{N’-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide is a complex organic compound with a unique structure that includes nitrophenyl, trifluoro, and hydrazinecarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-nitrophenyl)-1-{N’-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-nitrophenylhydrazine with 5,5,5-trifluoro-4-oxopentanoic acid under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-nitrophenyl)-1-{N’-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted hydrazinecarbonyl compounds. These products can be further utilized in various applications depending on their chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (E)-N-(2-nitrophenyl)-1-{N’-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition or protein modulation is required.

Industry

In industrial applications, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(2-nitrophenyl)-1-{N’-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein conformation, resulting in the desired biological effect.

Properties

Molecular Formula

C15H13F3N6O4

Molecular Weight

398.30 g/mol

IUPAC Name

(1E)-N-(2-nitroanilino)-3-oxo-3-[(2E)-2-(5,5,5-trifluoro-4-oxopentan-2-ylidene)hydrazinyl]propanimidoyl cyanide

InChI

InChI=1S/C15H13F3N6O4/c1-9(6-13(25)15(16,17)18)20-23-14(26)7-10(8-19)21-22-11-4-2-3-5-12(11)24(27)28/h2-5,22H,6-7H2,1H3,(H,23,26)/b20-9+,21-10+

InChI Key

PXVOKRWWIUZQEU-VDEHPEQNSA-N

Isomeric SMILES

C/C(=N\NC(=O)C/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/C#N)/CC(=O)C(F)(F)F

Canonical SMILES

CC(=NNC(=O)CC(=NNC1=CC=CC=C1[N+](=O)[O-])C#N)CC(=O)C(F)(F)F

Origin of Product

United States

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